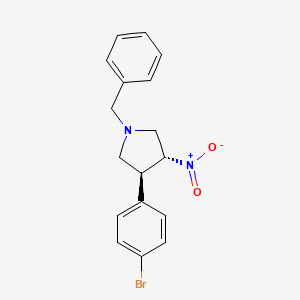
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine is a complex organic compound characterized by its unique structural features. This compound contains a pyrrolidine ring substituted with a benzyl group, a bromophenyl group, and a nitro group. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine typically involves multi-step organic reactions. One common approach is the use of a chiral auxiliary to control the stereochemistry of the pyrrolidine ring. The synthesis may start with the formation of the pyrrolidine ring, followed by the introduction of the benzyl, bromophenyl, and nitro groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Substitution: The benzyl group can be modified through electrophilic aromatic substitution reactions, introducing different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts alkylation reagents.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of substituted pyrrolidines.
Substitution: Formation of various benzyl-substituted derivatives.
科学的研究の応用
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the bromophenyl and benzyl groups can influence the compound’s binding affinity and specificity.
類似化合物との比較
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine can be compared with other similar compounds, such as:
Rel-(3S,4R)-1-benzyl-3-(4-chlorophenyl)-4-nitropyrrolidine: Similar structure but with a chlorine atom instead of a bromine atom.
Rel-(3S,4R)-1-benzyl-3-(4-fluorophenyl)-4-nitropyrrolidine: Similar structure but with a fluorine atom instead of a bromine atom.
Rel-(3S,4R)-1-benzyl-3-(4-methylphenyl)-4-nitropyrrolidine: Similar structure but with a methyl group instead of a bromine atom.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the bromophenyl and nitro groups, which confer distinct chemical and biological properties.
特性
分子式 |
C17H17BrN2O2 |
|---|---|
分子量 |
361.2 g/mol |
IUPAC名 |
(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine |
InChI |
InChI=1S/C17H17BrN2O2/c18-15-8-6-14(7-9-15)16-11-19(12-17(16)20(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m1/s1 |
InChIキー |
IILNFOQIYDOAQA-SJORKVTESA-N |
異性体SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
正規SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


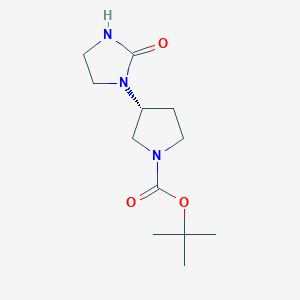
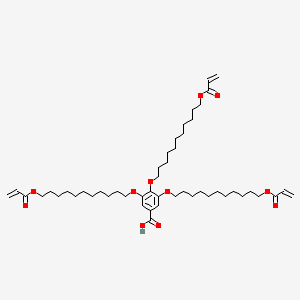
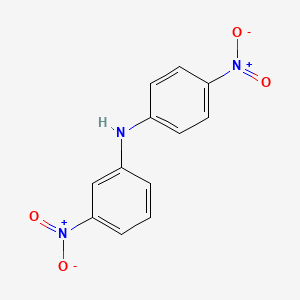
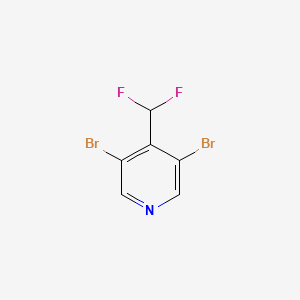
![Benzyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15218957.png)
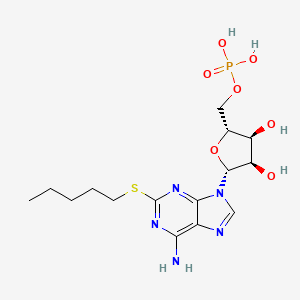
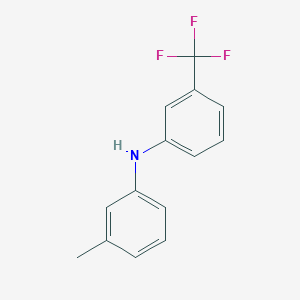
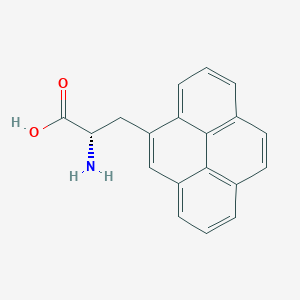
![N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea](/img/structure/B15218980.png)
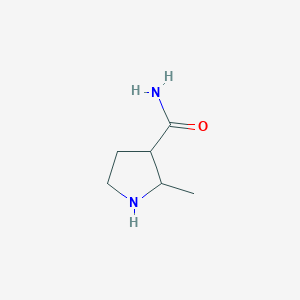
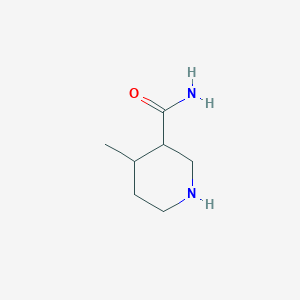
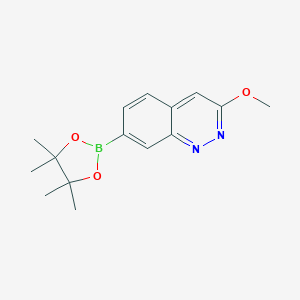
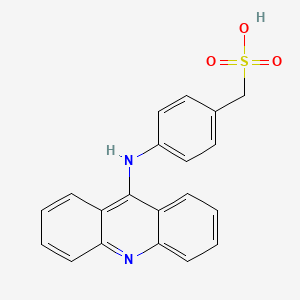
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B15219009.png)
